molecular formula C8H14N4OS2 B2935511 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide CAS No. 332393-85-8

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide

Cat. No.: B2935511
CAS No.: 332393-85-8
M. Wt: 246.35
InChI Key: DEGAVFMWIQZDTL-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is a sulfur-containing heterocyclic compound with a 1,3,4-thiadiazole core. The molecule features a 5-amino group on the thiadiazole ring and a sulfanyl (-S-) linker connecting the thiadiazole to an N,N-diethyl-acetamide moiety. This structural architecture is critical for its physicochemical and pharmacological properties.

The compound’s synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives under basic conditions, followed by purification via recrystallization . Its crystal structure and electronic properties have been studied using X-ray crystallography and computational methods, revealing planar geometry and strong intermolecular hydrogen bonds involving the amino group .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS2/c1-3-12(4-2)6(13)5-14-8-11-10-7(9)15-8/h3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGAVFMWIQZDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide typically involves the following steps:

  • Preparation of 5-Amino-[1,3,4]thiadiazole: This can be achieved by reacting thiosemicarbazide with formic acid under reflux conditions.

  • Sulfanyl Group Introduction: The 5-amino-[1,3,4]thiadiazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the sulfanyl group.

  • Acetylation: Finally, the sulfanyl group is acetylated using diethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, ensuring cost-effectiveness and efficiency. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions may involve the reduction of the thiadiazole ring or the acetamide group.

  • Substitution: Substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced thiadiazoles and acetamides.

  • Substitution Products: Various derivatives with different substituents on the thiadiazole ring or acetamide group.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as an antimicrobial or anti-inflammatory agent. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide exerts its effects involves its interaction with molecular targets and pathways. The thiadiazole ring and acetamide group may interact with enzymes or receptors, leading to biological effects. The specific molecular targets and pathways would depend on the context of its application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of 2-(5-amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide can be contextualized against structurally related compounds (Table 1):

Compound Name Key Substituents Molecular Formula Biological Activity Solubility Reference
Target Compound 5-amino-thiadiazole, N,N-diethyl-acetamide C₉H₁₆N₄OS₂ Under investigation (anticancer potential inferred) Moderate (improved vs. BPTES)
Compound 6 (BPTES analog) 5-amino-thiadiazole, phenylacetamide C₁₆H₁₇N₅O₂S₂ Glutaminase inhibition, anti-lymphoma activity (in vitro/in vivo) High
2-[(5-amino-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Chloro-trifluoromethyl-phenyl, acetamide C₁₁H₈ClF₃N₄OS₂ Not specified Low (hydrophobic substituents)
N-(5-methylsulfanyl-thiadiazol-2-yl)acetamide Methylsulfanyl, acetamide C₅H₇N₃OS₂ Antimicrobial activity Moderate
5-R-carbonylamino-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Variable R groups (alkyl, aryl) Varies Anticonvulsant, anticancer Variable (dependent on R)

Key Structural Insights :

  • N,N-Diethyl vs. Aryl Substituents : The diethyl group on the acetamide increases lipophilicity relative to aryl-substituted analogs (e.g., phenyl in ), which may reduce aqueous solubility but improve membrane permeability .
  • Sulfanyl Linker : The -S- bridge is conserved across analogs, critical for maintaining conformational flexibility and electronic interactions .
Pharmacological and Physicochemical Properties
  • Solubility : The target compound exhibits moderate solubility, superior to BPTES but inferior to more polar analogs like Compound 6 (Table 1) . Hydrophobic substituents (e.g., trifluoromethyl in ) drastically reduce solubility.
  • Biological Activity: Anticancer Potential: The amino-thiadiazole scaffold is associated with glutaminase inhibition (BPTES analogs) and antiproliferative effects, suggesting similar mechanisms for the target compound . Antimicrobial Activity: Methylsulfanyl derivatives (e.g., ) show moderate antimicrobial effects, but the amino group in the target compound may broaden its spectrum .
  • 3D-QSAR Insights : Steric bulk from the diethyl group likely occupies hydrophobic binding pockets, as seen in CoMFA models where steric interactions dominate (83.3% contribution to activity) .

Biological Activity

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. The thiadiazole ring system is recognized for its potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring substituted with an amino group and a sulfanyl group. Its chemical formula is C9H14N4S2C_9H_{14}N_4S_2, and it exhibits properties that make it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the thiadiazole structure demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleS. aureus62.5
5-Nitro-1,3,4-thiadiazoleE. coli25
2-(5-amino-thiadiazol)Pseudomonas aeruginosa20

Anticancer Properties

The cytostatic properties of compounds containing the thiadiazole moiety have been highlighted in several studies. For example, derivatives have shown potential in inhibiting cancer cell proliferation by disrupting cellular mechanisms involved in growth regulation .

Anti-inflammatory Effects

Compounds derived from the thiadiazole structure have been investigated for their anti-inflammatory properties. A study demonstrated that certain derivatives acted as cyclooxygenase-2 inhibitors, which are crucial in mediating inflammatory responses .

Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of a series of thiadiazole derivatives:

  • Method: Carrageenan-induced rat paw edema test was employed.
  • Findings: Some derivatives exhibited significant reduction in paw swelling compared to control groups, indicating their potential as anti-inflammatory agents .

Toxicity Profile

While exploring the biological activities of this compound, it is essential to consider its toxicity. According to PubChem data:

  • The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Q & A

Q. What are the standard synthetic routes for 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thioles. Key steps include:

  • Step 1 : Formation of the thiadiazole core using reagents like POCl₃ or CS₂ under reflux (90°C) .
  • Step 2 : Alkylation with N,N-diethyl-acetamide derivatives in solvents such as dry benzene or DMSO, with triethylamine (Et₃N) as a base .
  • Optimization : Control exothermic reactions by maintaining temperatures at 0–25°C and using dilute solutions. Yields improve with slow addition of alkylating agents (e.g., phenyl acetyl chloride) and purification via recrystallization .
Key ParametersConditions
SolventDry benzene, DMSO
Temperature0–90°C (depending on step)
BaseEt₃N, N-ethylmorpholine
CharacterizationNMR, Mass Spec

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Resolves thiadiazole ring protons (δ 6.5–8.5 ppm) and acetamide substituents (δ 1.1–1.3 ppm for CH₃ groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., ~300–350 g/mol) .
  • Elemental Analysis : Validates C, H, N, S content with <0.4% deviation from theoretical values .
  • X-ray Crystallography : Confirms stereochemistry and bond angles in crystalline forms (e.g., dihedral angles between thiadiazole and acetamide groups) .

Advanced Research Questions

Q. How can researchers address discrepancies in elemental analysis data when synthesizing this compound?

Discrepancies often arise from incomplete purification or side reactions. Methodological solutions include:

  • Purification : Use column chromatography or repeated recrystallization in ethanol/water mixtures to remove unreacted starting materials .
  • Reaction Monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress and isolate intermediates .
  • Contradictions : If sulfur content deviates, verify alkylation efficiency via ¹H NMR integration of thiol (-SH) vs. alkylated (-S-) groups .

Q. What strategies are effective in enhancing the biological activity of this compound through structural modifications?

  • Alkyl/Aryl Substituents : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of the thiadiazole ring to enhance anticonvulsant activity .
  • Sulfanyl Linkers : Replace the acetamide’s ethyl groups with cyclopropyl or benzyl moieties to improve lipophilicity and blood-brain barrier penetration .
  • SAR Studies : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent polarity (logP) with IC₅₀ values .
ModificationBiological Impact
5-Nitro substitution↑ Anticancer activity
N-Cyclopropyl acetamide↑ CNS bioavailability

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Docking Simulations : Use AutoDock Vina to model interactions with γ-aminobutyric acid (GABA) receptors, focusing on hydrogen bonding with the thiadiazole’s amino group .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for alkylation or oxidation .
  • MD Simulations : Assess stability in aqueous solutions by simulating solvation shells around the sulfanyl group .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data for this compound across studies?

  • NMR Shifts : Variations in solvent (DMSO-d₆ vs. CDCl₃) or pH can alter proton chemical shifts. Standardize conditions and reference to tetramethylsilane (TMS) .
  • Mass Fragmentation : Confirm molecular ion stability using high-resolution MS (HRMS) to distinguish between [M+H]⁺ and adducts .
  • Crystallographic Data : Compare unit cell parameters (e.g., space group P2₁/c) with published structures to validate polymorphic forms .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s anticonvulsant potential?

  • Maximal Electroshock (MES) Test : Measure seizure inhibition in rodent models at doses of 30–100 mg/kg .
  • GABA Transaminase Inhibition : Use UV-Vis spectroscopy to monitor enzyme activity reduction at λ = 340 nm .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 cells to establish a safety window (IC₅₀ > 50 μM) .

Methodological Best Practices

  • Synthesis Scalability : Replace benzene with greener solvents (e.g., acetonitrile) to reduce toxicity without compromising yield .
  • Reproducibility : Document exact molar ratios (e.g., 1:1.2 for thiosemicarbazide:CS₂) and drying times for intermediates .

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